(3,4-diethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
(3,4-Diethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound featuring a methanone core linked to two distinct moieties:
- 3,4-Diethoxyphenyl group: A benzene ring substituted with ethoxy groups at positions 3 and 4, enhancing lipophilicity and electron-donating capacity.
- 2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazole: A partially saturated imidazole ring (4,5-dihydro) with a thioether substituent at position 2, where the sulfur atom is bonded to a 4-methylbenzyl group.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-4-26-19-11-10-18(14-20(19)27-5-2)21(25)24-13-12-23-22(24)28-15-17-8-6-16(3)7-9-17/h6-11,14H,4-5,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORSUYSTQGPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-diethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A diethoxyphenyl moiety that may influence lipophilicity and receptor interactions.
- An imidazolyl group known for its diverse biological roles, particularly in enzyme inhibition and receptor modulation.
- A methylbenzylthio substituent that could enhance binding affinity to specific targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor. This property is crucial for compounds targeting phosphodiesterases (PDEs) or cyclooxygenases (COXs) .
- Receptor Modulation : The diethoxyphenyl group may facilitate binding to G-protein coupled receptors (GPCRs), influencing downstream signaling pathways .
Biological Activity Overview
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains using the broth microdilution method. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC comparable to standard antibiotics such as ampicillin .
- Antineoplastic Properties : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including colon cancer cells (HT-29). The mechanism involved mitochondrial dysfunction and apoptosis induction, suggesting a potential therapeutic application in oncology .
- Anti-inflammatory Effects : In a model of sepsis, the compound was shown to modulate inflammatory responses by inhibiting the transcriptional activity of NF-κB. This indicates its potential utility in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazole-Thioether Derivatives
The target compound shares structural homology with several analogs (Table 1), with variations in substituents influencing physicochemical and electronic properties:
Table 1: Key Structural Comparisons
Key Differences and Implications
Substituent Effects on the Phenyl Ring
- Halogenated Analogs : The 4-chloro substituent in introduces electron-withdrawing effects, which may alter reactivity or solubility.
Thioether Modifications
- Benzyl vs. Methyl Thioethers : The 4-methylbenzyl group in the target increases steric bulk and lipophilicity compared to the methyl thioether in or the 4-fluorobenzyl group in . Fluorine in could enhance metabolic stability via reduced oxidative metabolism.
Imidazole Ring Saturation
- This may influence binding kinetics or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
